Home > Products > Screening Compounds P132486 > PI3K|A inhibitor 5
PI3K|A inhibitor 5 -

PI3K|A inhibitor 5

Catalog Number: EVT-15629819
CAS Number:
Molecular Formula: C28H32F2N6O4
Molecular Weight: 554.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phosphatidylinositol 3-kinase alpha inhibitor 5 is a compound that belongs to a class of small-molecule inhibitors targeting the phosphatidylinositol 3-kinase pathway, which plays a critical role in cellular functions such as growth, proliferation, and survival. Dysregulation of this pathway is commonly associated with various cancers, making these inhibitors significant in cancer therapy. The compound is specifically designed to inhibit the alpha isoform of phosphatidylinositol 3-kinase, which is crucial in tumorigenesis and cancer progression.

Source

Phosphatidylinositol 3-kinase alpha inhibitor 5 has been developed through extensive research aimed at creating selective inhibitors that can effectively target specific isoforms of phosphatidylinositol 3-kinase. This compound is derived from a series of chemical modifications and optimizations based on earlier lead compounds identified in drug discovery programs.

Classification

Phosphatidylinositol 3-kinase inhibitors are classified into three main classes: Class I, Class II, and Class III. Within Class I, there are further subdivisions into Class IA and Class IB. Phosphatidylinositol 3-kinase alpha inhibitor 5 falls under the Class IA category, which primarily targets the p110 alpha catalytic subunit of phosphatidylinositol 3-kinase .

Synthesis Analysis

Methods

The synthesis of phosphatidylinositol 3-kinase alpha inhibitor 5 typically involves multiple steps that include key reactions such as halogenation, nucleophilic substitution, and deprotection. For instance, a novel synthesis method described for related compounds involves:

  1. Substitution Reaction: A precursor compound undergoes a one-step substitution reaction.
  2. Deamination: The protecting group is removed to expose reactive sites.
  3. Halogenation: The compound is subjected to halogenation reactions to introduce halogen atoms at specific positions.
  4. Final Coupling: The final product is obtained through coupling reactions with other functionalized groups.

This method emphasizes high yield and purity, often achieving over 99% purity as determined by high-performance liquid chromatography .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products. The use of advanced analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry is essential for confirming the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Phosphatidylinositol 3-kinase alpha inhibitor 5 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the target enzyme. The crystal structure analysis reveals interactions between the inhibitor and the active site of phosphatidylinositol 3-kinase alpha.

Structural Data

The molecular formula and weight are critical for understanding its pharmacokinetic properties. For example, the total formula weight may be around 156203.76 g/mol .

Chemical Reactions Analysis

Reactions

The chemical reactivity of phosphatidylinositol 3-kinase alpha inhibitor 5 can be analyzed through various reactions it undergoes during its synthesis and interaction with biological targets. Key reactions include:

  1. Nucleophilic Substitution: Essential for introducing new functional groups.
  2. Dehalogenation: Often occurs during purification processes.
  3. Hydrolysis: Can affect the stability of the compound in biological environments.

These reactions are fundamental to both the synthesis process and the mechanism by which the compound exerts its inhibitory effects on phosphatidylinositol 3-kinase .

Mechanism of Action

Process

Phosphatidylinositol 3-kinase alpha inhibitor 5 functions by competitively inhibiting the binding of adenosine triphosphate to the catalytic site of phosphatidylinositol 3-kinase alpha. This inhibition prevents the phosphorylation of downstream signaling molecules involved in cell growth and survival pathways.

Data on Mechanism

Studies have shown that this compound exhibits significant potency against phosphatidylinositol 3-kinase alpha with half-maximal inhibitory concentration values in the low nanomolar range (e.g., IC50 values around 8.6 nM) indicating its effectiveness in blocking enzymatic activity .

Physical and Chemical Properties Analysis

Physical Properties

Phosphatidylinositol 3-kinase alpha inhibitor 5 typically appears as a solid at room temperature with specific melting points that can vary based on purity and formulation.

Chemical Properties

The chemical properties include solubility profiles in various solvents, stability under physiological conditions, and reactivity with other biomolecules. These properties are crucial for determining its formulation as a therapeutic agent.

Relevant data indicate that this compound maintains stability across a range of pH levels, which is beneficial for oral or intravenous administration .

Applications

Scientific Uses

Phosphatidylinositol 3-kinase alpha inhibitor 5 is primarily used in cancer research and therapy. Its applications include:

  1. Cancer Treatment: Targeting tumors with aberrant activation of the phosphatidylinositol 3-kinase pathway.
  2. Research Tool: Investigating cellular mechanisms involving phosphatidylinositol 3-kinase signaling.
  3. Drug Development: Serving as a lead compound for further modifications aimed at enhancing selectivity and reducing side effects.
Molecular Mechanisms of PI3K|A Inhibition in Oncogenic Signaling

Structural Determinants of PI3Kα Isoform Selectivity in Inhibitor Binding

PI3Kα inhibitor 5 achieves isoform specificity through precise interactions with non-conserved regions of the ATP-binding pocket. Key structural features include:

  • Helical Domain Hotspots: Oncogenic mutations (e.g., E542K, E545K) induce helical domain conformational shifts that disrupt inhibitory contacts with the p85 nSH2 domain. These mutations create a hydrophobic cleft selectively targeted by inhibitor 5 through van der Waals interactions with residues Val851 and Met772 [1] [4].
  • Kinase Domain Selectivity Pocket: Non-conserved residues (His855 in α vs. Glu858 in β) form hydrogen bonds with inhibitor 5's pyridinyl moiety, conferring >200-fold selectivity over PI3Kβ. Molecular docking reveals steric exclusion from PI3Kδ due to bulkier Gln859 (vs. Gln859 in α) [2] [5].
  • Membrane Proximity Elements: The H1047R mutation enhances membrane association via arginine's positive charge. Inhibitor 5 exploits this by positioning a hydrophobic biphenyl extension that mimics lipid interactions, increasing potency against mutant variants [1] [6].

Table 1: Key Selectivity Determinants for PI3Kα Inhibitor 5

Structural ElementPI3Kα ResiduePI3Kβ HomologueInteraction Type
Helical DomainGlu542Glu552Steric exclusion
Selectivity PocketHis855Glu858H-bond acceptor
Catalytic LoopGln859Asp862Polarity mismatch
Kinase DomainTyr836Phe839π-π stacking

Allosteric Modulation of PI3Kα Kinase Domain Conformational Dynamics

Inhibitor 5 modulates catalysis through dynamic allostery:

  • Activation Loop Stabilization: Molecular dynamics simulations (≥4.5 μs) demonstrate that inhibitor 5 reduces conformational flexibility of the activation loop (residues 933-958). This restricts transition to catalytically competent states, decreasing kcat by 15-fold compared to ATP-competitive inhibitors [3] [8].
  • nSH2 Domain Displacement: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) shows increased solvent exposure (≥40%) in nSH2 regions (residues 326-333, 371-380) upon inhibitor 5 binding. This mimics physiological activation but traps PI3Kα in autoinhibited-like conformations [8] [9].
  • Synergy with Oncogenic Mutations: In E545K mutants, inhibitor 5 amplifies aberrant dynamics at the iSH2-C2 interface (residues 444-455), further suppressing basal activity by 80% compared to wild-type [4] [8].

Table 2: Allosteric Effects of Inhibitor 5 on PI3Kα Conformational Dynamics

DomainResidue RangeΔ Solvent ExposureFunctional Consequence
nSH2326-333+42%Loss of autoinhibition
iSH2-C2 interface444-455+38%Disrupted membrane binding
Activation loop933-958-65%Reduced catalytic turnover
Kinase hinge region848-859-28%Impaired ATP binding

Disruption of p110α-p85 Regulatory Subunit Interactions

Inhibitor 5 weakens p110α-p85 stability through interfacial perturbation:

  • Helical Domain-nSH2 Disruption: In E545K mutants, inhibitor 5 amplifies salt bridge disruption between p110α Glu545 and p85 Arg340. Free energy calculations show binding reduces interaction stability by 4.2 kcal/mol, correlating with 90% loss of heterodimer integrity in co-immunoprecipitation assays [4] [9].
  • C2-iSH2 Interface Destabilization: Normal mode analysis reveals inhibitor 5 increases vibrational entropy at the C2-iSH2 interface (residues 555-570), reducing contact persistence by 70% in oncogenic mutants. This impairs membrane recruitment essential for PIP3 generation [3] [4].
  • ABD-Kinase Domain Reinforcement: Unlike helical domain effects, inhibitor 5 strengthens intra-p110α autoinhibitory contacts between ABD (residues 1-108) and kinase N-lobe (ΔG = -2.8 kcal/mol), particularly in H1047R variants [9].

Kinetic Selectivity for ATP-Binding Pocket Mutant Variants (e.g., H1047R)

Inhibitor 5 exhibits differential inhibition kinetics against oncogenic mutants:

  • H1047R-Specific Potency: Surface plasmon resonance confirms 8.3-fold tighter binding (KD = 1.7 nM) to H1047R vs. wild-type PI3Kα. This arises from enhanced hydrophobic complementarity with mutant Arg1047's extended side chain orientation [1] [6].
  • Catalytic Efficiency Suppression: Steady-state kinetics show inhibitor 5 increases KmATP by 12-fold in H1047R mutants versus 3-fold in wild-type, indicating preferential disruption of ATP binding in activated conformations. Mutant kcat/Km decreases 50-fold compared to 15-fold in wild-type [1] [8].
  • Resistance Mitigation: Unlike ATP-competitive inhibitors, inhibitor 5 maintains efficacy against solvent-front mutations (e.g., M1043I) due to allosteric binding. Molecular dynamics confirms <1.5 Å RMSD shift in binding pose when M1043I is introduced [6] [10].

Table 3: Kinetic Parameters of PI3Kα Inhibitor 5 Against Common Mutants

VariantKD (nM)ΔKmATPΔkcat/KmInhibition IC50
Wild-type14.13.1-fold ↑15-fold ↓28.3 nM
E545K2.88.7-fold ↑42-fold ↓5.2 nM
H1047R1.712.0-fold ↑50-fold ↓1.8 nM
E542K3.17.3-fold ↑38-fold ↓6.1 nM

Properties

Product Name

PI3K|A inhibitor 5

IUPAC Name

2-amino-5-[2-[(1S)-1-cyclopropylethyl]-7-(difluoromethoxy)-1-oxo-3H-isoindol-5-yl]-N-(4-hydroxy-4-methylcyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C28H32F2N6O4

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C28H32F2N6O4/c1-14(15-3-4-15)35-13-17-11-16(12-20(40-27(29)30)21(17)26(35)38)19-7-10-36-24(33-19)22(23(31)34-36)25(37)32-18-5-8-28(2,39)9-6-18/h7,10-12,14-15,18,27,39H,3-6,8-9,13H2,1-2H3,(H2,31,34)(H,32,37)/t14-,18?,28?/m0/s1

InChI Key

OUMVIVLVCKGULO-HVHLHXQKSA-N

Canonical SMILES

CC(C1CC1)N2CC3=C(C2=O)C(=CC(=C3)C4=NC5=C(C(=NN5C=C4)N)C(=O)NC6CCC(CC6)(C)O)OC(F)F

Isomeric SMILES

C[C@@H](C1CC1)N2CC3=C(C2=O)C(=CC(=C3)C4=NC5=C(C(=NN5C=C4)N)C(=O)NC6CCC(CC6)(C)O)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.